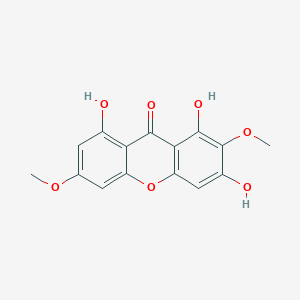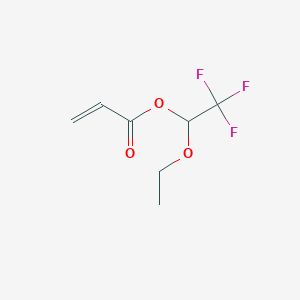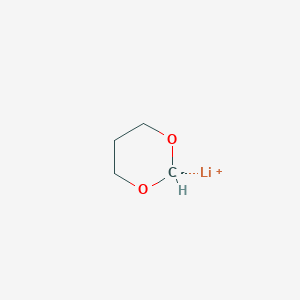
Lithium 1,3-dioxan-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Aplicaciones Científicas De Investigación
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
Mecanismo De Acción
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
Comparación Con Compuestos Similares
Lithium 1,4-dioxane: Another organolithium compound with similar reactivity but different structural properties.
Lithium 1,3-dioxolane: A related compound with a five-membered ring structure, used in similar applications.
Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
118418-18-1 |
|---|---|
Fórmula molecular |
C4H7LiO2 |
Peso molecular |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CO[CH-]OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


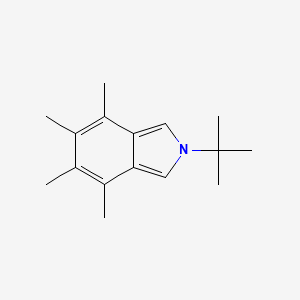
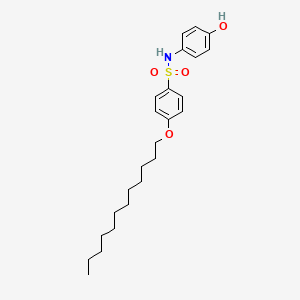
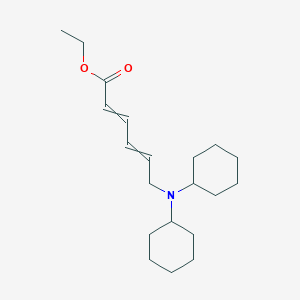
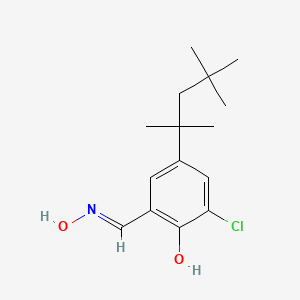
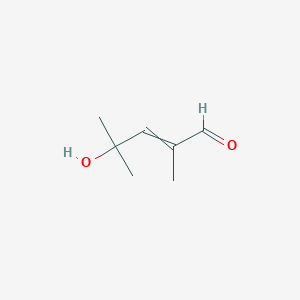
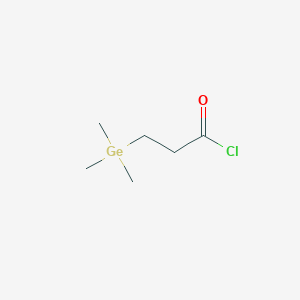
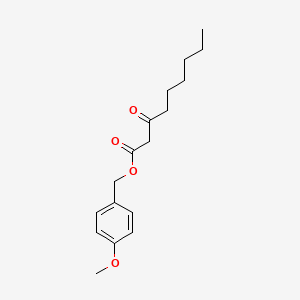
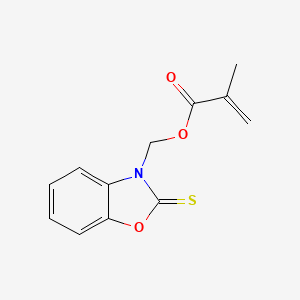
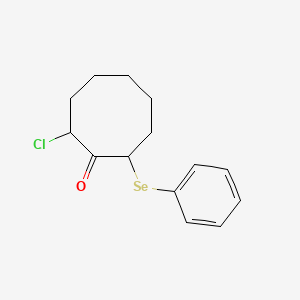
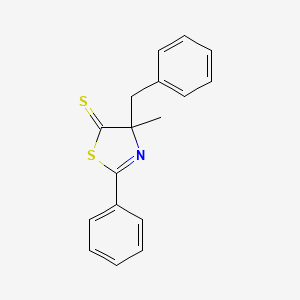
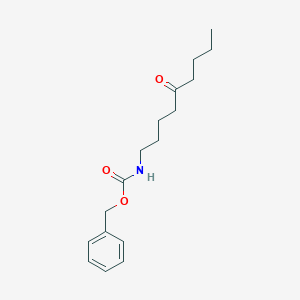
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
